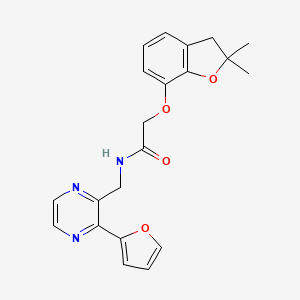

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide core. The dihydrobenzofuran scaffold is known for enhancing metabolic stability and bioavailability, while the pyrazine-furan substituent may influence target binding affinity .

Eigenschaften

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(2)11-14-5-3-6-17(20(14)28-21)27-13-18(25)24-12-15-19(23-9-8-22-15)16-7-4-10-26-16/h3-10H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRMGEXEEUKSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NC=CN=C3C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 236.27 g/mol. The structure features a benzofuran moiety linked to an acetamide group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide |

| InChI | InChI=1S/C12H16N2O3/c1-12(2)6-8... |

| Isomeric SMILES | CC1(CC2=C(O1)C(=CC=C2)OC/C(=N/O)/N)C |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and inflammation. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.25 to 10 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines have revealed that compounds in this class can inhibit cell proliferation effectively. For example, compounds with similar structural motifs have demonstrated IC50 values below 10 µM against human cancer cell lines like DU145 and NCI-H460 .

Case Studies

- Anticancer Activity : In a study examining the cytotoxic effects of benzofuran derivatives on prostate cancer cells (DU145), one derivative exhibited an IC50 value of 1.7 µM, indicating strong anticancer potential .

- Antibacterial Effects : Another study highlighted the antibacterial efficacy of related compounds against Staphylococcus aureus, where MIC values were found to be as low as 0.125 µg/mL .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound is of interest due to its potential biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural similarities between this compound and known anticancer agents suggest it may inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer models .

Antimicrobial Properties

Compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide have demonstrated antimicrobial activity against a range of pathogens. The furan and pyrazine moieties are known to enhance antimicrobial efficacy, making this compound a candidate for further testing against bacterial and fungal infections .

Neuroprotective Effects

Some studies suggest that benzofuran derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This property could make the compound relevant in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of functional groups such as the furan and pyrazine rings contributes to its pharmacological properties. Modifications to these groups may enhance selectivity and potency against specific biological targets.

Case Studies

Several case studies have explored the applications of structurally related compounds:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s dihydrobenzofuran scaffold is shared with the analog in , but its pyrazine-furan N-substituent distinguishes it from the o-tolyl group in , which may reduce steric hindrance and enhance solubility.

- The bicyclic N-substituent in demonstrates how bulky groups can influence pharmacokinetic properties, suggesting that the target’s pyrazine-furan substituent might balance lipophilicity and solubility.

Pharmacological and Functional Comparisons

Key Observations :

- The target compound’s dihydrobenzofuran core may confer stability similar to the analog in , while its pyrazine-furan group could mimic the pharmacological roles of pyridine in (e.g., enzyme inhibition via heteroaromatic interactions).

- Phenoxy acetamides in highlight the importance of ether-oxygen bridges in anti-inflammatory activity, suggesting the target’s benzofuran-oxy linkage may serve a similar function.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this acetamide derivative?

Methodological Answer:

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical parameters include:

- Substitution Reaction: Alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution between halogenated aromatics and alcohols (e.g., 2-pyridinemethanol analogs) .

- Reduction Step: Use of Fe powder in acidic media (e.g., HCl) for nitro-to-amine reduction, balancing reaction time and temperature to avoid over-reduction or side products .

- Condensation: Employ coupling agents like HATU or EDCI with cyanoacetic acid derivatives to form the acetamide bond. Purification via silica gel chromatography is recommended to isolate high-purity intermediates .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:

- X-ray Crystallography: Resolve the dihydrobenzofuran and pyrazine moieties to confirm stereochemistry and bond angles. For example, analogous structures were resolved using monoclinic crystal systems (e.g., P2₁/c space group) .

- Spectral Analysis: Combine ¹H/¹³C NMR to verify substituent positions (e.g., furan-2-yl on pyrazine) and FT-IR for amide carbonyl stretches (~1650–1700 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced: How can data contradictions arising from stereoisomerism be addressed?

Methodological Answer:

If unexpected bioactivity or spectral discrepancies occur:

- Chiral Chromatography: Use Chiralpak® OD columns with 20% MeOH-DMEA (0.2%) in CO₂ to separate enantiomers, as demonstrated for structurally similar acetamide isomers .

- Dynamic NMR: Probe rotational barriers of the acetamide bond under variable temperatures to detect hindered rotation contributing to spectral splitting .

Advanced: What experimental designs are optimal for reaction optimization?

Methodological Answer:

- Design of Experiments (DoE): Apply Box-Behnken or central composite designs to optimize variables (e.g., temperature, catalyst loading). For example, flow-chemistry platforms enable rapid screening of reaction parameters (residence time, stoichiometry) while minimizing side reactions .

- Statistical Modeling: Use ANOVA to identify significant factors affecting yield. For multi-step syntheses, prioritize stages with the highest variability (e.g., reduction or condensation) .

Basic: How is the compound’s stability under varying pH/temperature assessed?

Methodological Answer:

- Stress Testing: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >200°C suggests suitability for high-temperature applications) .

Advanced: What strategies are used to evaluate structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methyl groups on dihydrobenzofuran or furan on pyrazine) and test bioactivity. For example, replacing the furan-2-yl with thiophene alters π-π stacking in enzyme binding .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by X-ray data from analogous acetamide-protein complexes .

Basic: What analytical methods ensure purity and quantification?

Methodological Answer:

- HPLC-PDA: Employ a C18 column with UV detection at 254 nm. Calibrate using a reference standard (≥98% purity) .

- LC-MS/MS: Quantify trace impurities (e.g., unreacted intermediates) with MRM transitions specific to the parent ion (e.g., m/z 428.3 → 310.2) .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition risks .

Basic: What solvents are optimal for crystallization?

Methodological Answer:

- Recrystallization Screening: Test ethyl acetate/hexane (30:70) or dichloromethane/methanol gradients. Slow evaporation at 4°C enhances crystal lattice formation, as shown for benzofuran-acetamide analogs .

Advanced: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.